BenchChemオンラインストアへようこそ!

4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid

Process Chemistry Crystallization Solid-State Properties

4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid (CAS 109826-59-7) is a tricyclic heterocyclic carboxylic acid with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. It serves as the critical free-acid intermediate (compound VII) in the patented synthesis of CGS 9343B (zaldaride maleate), a potent and selective calmodulin antagonist.

Molecular Formula C14H13NO3
Molecular Weight 243.262
CAS No. 109826-59-7
Cat. No. B2624068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid
CAS109826-59-7
Molecular FormulaC14H13NO3
Molecular Weight243.262
Structural Identifiers
SMILESCC1(C2=CC=CN2C3=CC=CC=C3CO1)C(=O)O
InChIInChI=1S/C14H13NO3/c1-14(13(16)17)12-7-4-8-15(12)11-6-3-2-5-10(11)9-18-14/h2-8H,9H2,1H3,(H,16,17)
InChIKeyJWGZFUYHMUSJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid: A Key Intermediate for Selective Calmodulin Inhibition


4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid (CAS 109826-59-7) is a tricyclic heterocyclic carboxylic acid with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It serves as the critical free-acid intermediate (compound VII) in the patented synthesis of CGS 9343B (zaldaride maleate), a potent and selective calmodulin antagonist [1]. This compound class is recognized for its gastrointestinal antisecretory activity, operating through a calmodulin-dependent mechanism that is distinct from other antidiarrheal agents [1].

Procurement Risks of Substituting 4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid with Analogs


Simple substitution of this intermediate with a closely related ester or a different 4-substituted analog is not feasible due to the precise structural requirements for downstream synthesis and biological activity. The free carboxylic acid moiety is essential for the subsequent amide coupling step with a piperidinyl-benzimidazolone to form the final CGS 9343B structure [1]. Even a minor change, such as using the ethyl ester analog, introduces a different functional group that would require additional deprotection steps, decreasing overall yield and efficiency [1]. Furthermore, the 4-methyl substitution on the benzoxazepine ring is critical for the final molecule's potency and selectivity as a calmodulin inhibitor, as demonstrated by structure-activity relationship (SAR) studies showing that CGS 9343B is 3.8 times more potent than trifluoperazine, a non-selective calmodulin inhibitor from a different chemical class [2].

Quantitative Differentiation of 4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid from Comparators


Physical Property Differentiation: Higher Crystallinity and Purity vs. the Ethyl Ester Analog

The target compound, 4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid, exhibits a significantly higher melting point (182-183°C) compared to its direct synthetic precursor, the ethyl ester analog, which melts at 94-96°C . This 88°C difference indicates a much higher crystal lattice energy for the free acid, which typically correlates with superior crystallinity and allows for highly effective purification via recrystallization from aqueous ethanol . This property ensures a high-purity intermediate for the critical next step, the amide coupling, which is essential for achieving the final drug substance's purity profile.

Process Chemistry Crystallization Solid-State Properties

Structural Gateway to a Highly Selective vs. a Non-Selective Calmodulin Inhibitor

This intermediate is irreplaceable for generating CGS 9343B, a calmodulin inhibitor with a defined selectivity profile. When this intermediate is used to synthesize the final molecule, the product (CGS 9343B) demonstrates a clear selectivity advantage over the non-specific calmodulin inhibitor trifluoperazine. CGS 9343B does not inhibit protein kinase C (PKC) activity at concentrations up to 100 microM, whereas trifluoperazine inhibits PKC with an IC50 of 43.9 microM [1]. This data is a direct result of the unique molecular structure provided by the 4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid scaffold.

Medicinal Chemistry Kinase Selectivity Calmodulin Antagonism

Superior In Vivo Antisecretory Efficacy Derives from its Unique Scaffold

The therapeutic potential of molecules derived from this intermediate is evidenced by in vivo studies. The final compound from this synthetic route, CGS 9343B, demonstrated superior potency in a mouse model of secretory diarrhea. It eliminated diarrhea in 100% of mice at a dose of 1 mg/kg (p.o.), making it the most potent agent tested. In a head-to-head comparison, the standard antidiarrheal agents morphine and loperamide were approximately 3 to 10 times weaker in this model [1]. This superior efficacy profile is directly tied to the specific pharmacophore generated by this intermediate.

Pharmacology Gastroenterology In Vivo Efficacy

Achiral Building Block Providing a Simple Route to a Defined Atropisomeric Drug Core

The unique tricyclic core is formed via an acid-catalyzed cyclization of the ethyl ester precursor, a key step that generates the 4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine scaffold as a defined racemate [1]. Unlike other atropisomeric 1-arylpyrrole systems, such as the tetramethyl analog which requires a subsequent resolution step and chiral HPLC to separate enantiomers [2], the target compound is used directly as a racemic intermediate. This simplifies the synthetic route and reduces the cost and complexity associated with asymmetric synthesis or chiral resolution for early-stage research material.

Synthetic Chemistry Atropisomerism Cyclization

Optimal Deployment Scenarios for 4-Methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid


Lead Optimization of Selective Calmodulin Inhibitors for Gastrointestinal Disorders

This compound is the optimal starting material for lead optimization programs focused on calmodulin-mediated secretory diarrhea or inflammatory bowel disease. Its superior in vivo efficacy profile, established through the derived CGS 9343B compound which demonstrated 100% efficacy at 1 mg/kg in a mouse model, providing a 3-10x potency advantage over morphine and loperamide [2], makes it the preferred scaffold for further SAR studies.

Synthesis of Chemical Probes for Calmodulin Selectivity Profiling

The intermediate is critical for creating highly specific chemical probes to study calmodulin biology. The derived molecule's clean selectivity profile, which spares protein kinase C at concentrations up to 100 microM, is a key differentiator from non-selective probes like trifluoperazine, which inhibits PKC with an IC50 of 43.9 microM [1]. This specificity is vital for producing unambiguous data in signal transduction research.

Process Chemistry Development for Scalable Tricyclic API Intermediates

The compound's favorable physical properties, particularly its high melting point (182-183°C) which is 88°C higher than its immediate precursor , make it an ideal candidate for developing a scalable, high-purity recrystallization process. This is a key advantage for process R&D aiming to establish robust, cost-effective manufacturing routes for this class of APIs.

Cost-Effective Entry Point for Atropisomeric Compound Libraries

For laboratories generating libraries of atropisomeric compounds, this single racemic intermediate offers a simpler and more cost-effective alternative. Unlike the 4,4,6,6-tetramethyl-dicarboxylic acid analog, which requires a separate enantiomer resolution step using chiral bases and advanced spectroscopic assignment [3], this compound can be used directly in the next synthetic step, accelerating library synthesis and reducing resource expenditure.

Quote Request

Request a Quote for 4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.